Benzyl alpha-D-xylopyranoside

Overview

Description

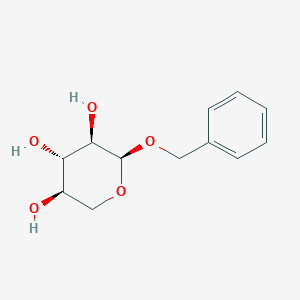

Benzyl alpha-D-xylopyranoside is a glycoside compound derived from xylose, a five-carbon sugar It consists of a benzyl group attached to the anomeric carbon of alpha-D-xylopyranose

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-D-xylopyranoside typically involves the glycosylation of alpha-D-xylopyranose with benzyl alcohol. One common method is the use of benzyl chloride and sodium hydride to achieve regiospecific benzylation. This reaction produces methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside in a 70% yield .

Industrial Production Methods: Industrial production of this compound may involve similar glycosylation techniques, optimized for large-scale synthesis. Enzymatic pathways can also be employed, utilizing specific glycosyltransferases to catalyze the formation of the glycosidic bond .

Chemical Reactions Analysis

Types of Reactions: Benzyl alpha-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzoyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Acetic anhydride in the presence of sodium acetate can be used for acetylation.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of acetylated or benzoylated derivatives.

Scientific Research Applications

Chemical Synthesis

Benzyl alpha-D-xylopyranoside serves as a valuable building block in the synthesis of more complex carbohydrates and glycosides. Its role as a glycosyl donor facilitates the formation of glycosidic bonds, which are essential in constructing oligosaccharides and polysaccharides.

Synthesis Techniques

- Glycosylation Reactions : The compound can be utilized in various glycosylation reactions, often under mild conditions, enhancing the yield and selectivity of the products. For instance, it has been shown that this compound can act as an effective donor in reactions with acceptors like alcohols or phenols to form xylosides .

- Machine Learning Optimization : Recent advancements have integrated machine learning techniques to optimize glycosylation reactions involving this compound. This approach has improved reaction conditions, leading to higher yields and reduced by-products .

Biotechnology Applications

This compound is significant in biotechnological applications, particularly in the field of enzyme research.

Enzyme Substrate Studies

- Glycoside Hydrolases : This compound is used as a substrate for various glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. Studies have demonstrated that this compound can be hydrolyzed by specific enzymes, providing insights into enzyme kinetics and mechanisms .

- Glycoprotein Synthesis : It has been shown to play a role in the synthesis of glycoproteins, where it serves as a primer for glycosaminoglycan (GAG) chains, crucial for cell signaling and structural integrity in tissues .

Pharmaceutical Research

The pharmaceutical industry has recognized the potential of this compound in drug development.

Drug Delivery Systems

- Prodrug Formation : By modifying lipophilic compounds into more hydrophilic forms via glycosylation with this compound, researchers have improved the pharmacokinetic properties of various drugs, enhancing their bioavailability and therapeutic efficacy .

- Antitumor Activity : Some studies have indicated that derivatives of this compound exhibit selective cytotoxicity against tumor cells. For example, modified xylosides have been reported to inhibit tumor growth significantly in animal models, suggesting their potential as anticancer agents .

Case Studies and Empirical Data

Mechanism of Action

The mechanism of action of Benzyl alpha-D-xylopyranoside involves its interaction with specific enzymes and receptors. It can act as a substrate for glycosyltransferases, leading to the synthesis of glycosaminoglycans. These glycosaminoglycans play crucial roles in cellular processes such as cell signaling, adhesion, and proliferation .

Comparison with Similar Compounds

- Methyl alpha-D-xylopyranoside

- Ethyl alpha-D-xylopyranoside

- Phenyl alpha-D-xylopyranoside

Comparison: Benzyl alpha-D-xylopyranoside is unique due to its benzyl group, which imparts distinct hydrophobic properties. This makes it more suitable for certain applications, such as in drug delivery systems, compared to its methyl or ethyl counterparts. Additionally, the benzyl group can be easily modified, providing versatility in chemical synthesis .

Biological Activity

Benzyl alpha-D-xylopyranoside is a glycoside with notable biological activities, particularly in the context of its interactions with various biological systems. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the anomeric carbon of xylopyranose. Its molecular formula is , and it is soluble in organic solvents such as DMSO, which facilitates its use in various biological assays.

1. Calcium Mobilization

Research indicates that xylopyranoside derivatives, including this compound, can act as agonists for D-myo-inositol 1,4,5-trisphosphate receptors. These compounds have been shown to mobilize calcium ions from intracellular stores, a process critical for various cellular functions. In a comparative study, certain derivatives demonstrated significant potency in releasing Ca²⁺, suggesting that structural modifications can enhance biological activity .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, studies have shown that related compounds exhibit strong inhibition of protein tyrosine phosphatase 1B (PTP1B), with an IC50 value indicating effective inhibition. This property suggests potential applications in managing metabolic disorders such as diabetes .

3. Antioxidant Activity

The antioxidant properties of this compound have been highlighted in various studies. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Calcium Signaling : By acting on inositol trisphosphate receptors, it influences calcium signaling pathways critical for cellular communication and function.

- Enzyme Modulation : Inhibition of PTP1B can lead to enhanced insulin signaling pathways, thereby improving glucose metabolism and potentially offering therapeutic benefits for insulin resistance .

- Oxidative Stress Reduction : Its antioxidant capacity helps to protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings and Case Studies

A comprehensive review of literature provides insights into the diverse applications and efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl alpha-D-xylopyranoside, and how do reaction conditions influence yield?

this compound is typically synthesized via glycosylation reactions using benzyl-protected xylose donors. Key steps include:

- Activation of the glycosyl donor (e.g., trichloroacetimidate or thioglycoside derivatives) under acidic conditions .

- Stereoselective coupling with benzyl alcohol or derivatives, often requiring protecting groups (e.g., benzylidene or acetyl groups) to control regiochemistry .

- Purification via column chromatography or crystallization. Yield optimization involves adjusting catalysts (e.g., BF₃·Et₂O), temperature, and solvent polarity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify anomeric configuration (α vs. β) and glycosidic linkages. DFT calculations can resolve ambiguities in chemical shifts .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .

- X-ray Crystallography : For absolute stereochemical determination in crystalline derivatives .

Q. What are the primary research applications of this compound in glycobiology?

This compound serves as:

- A glycosyl donor/acceptor in oligosaccharide synthesis, enabling studies on carbohydrate-protein interactions .

- A model substrate for enzymatic assays (e.g., glycosidase inhibition studies) .

- A precursor for synthesizing xyloside-based probes to investigate plant cell wall polysaccharides .

Advanced Research Questions

Q. How can researchers address low yields in the glycosylation step during synthesis?

Low yields often stem from competing side reactions (e.g., hydrolysis or aglycone transfer). Mitigation strategies include:

- Protecting group optimization : Use orthogonal groups (e.g., benzyl vs. acetyl) to reduce steric hindrance .

- Preactivation protocols : Activate glycosyl donors (e.g., trichloroacetimidates) before adding the acceptor to minimize decomposition .

- Statistical design of experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) to identify optimal conditions .

Q. How should researchers resolve contradictions in NMR spectral data for this compound derivatives?

Discrepancies in NMR assignments (e.g., anomeric proton shifts) can arise from solvent effects or conformational flexibility. Solutions include:

- DFT-based NMR prediction : Compare experimental shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to assess rotational barriers in flexible substituents .

Q. What role does this compound play in the assembly of complex oligosaccharides?

As a building block , it facilitates:

- Stepwise glycosylation : Sequential coupling with other monosaccharides (e.g., glucopyranosides) to construct branched oligosaccharides .

- Solid-phase synthesis : Immobilization via benzyl ether linkages for automated synthesis of glycoconjugates .

- Enzymatic elongation : Use with glycosyltransferases to generate biologically relevant polysaccharides (e.g., xyloglucans) .

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing enzymatic activity data involving this compound?

- Michaelis-Menten kinetics : Fit initial velocity vs. substrate concentration to determine and .

- Error analysis : Use nonlinear regression with tools like GraphPad Prism to quantify confidence intervals .

- Principal Component Analysis (PCA) : Identify correlations between structural modifications (e.g., protecting groups) and enzymatic inhibition .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Round-robin testing : Collaborate with independent labs to replicate synthesis and characterization .

- Open-data practices : Share raw NMR, MS, and chromatographic data in public repositories (e.g., Zenodo) .

Properties

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.